C–I vs C–Br Reactivity in Suzuki Coupling
In palladium-catalyzed carbonylative Suzuki-Miyaura coupling reactions, iodo-substituted pyridines exhibit significantly higher reactivity than their bromo-substituted counterparts. This hierarchy enables the 4-iodo substituent on 3-bromo-5-fluoro-4-iodopyridine to undergo selective oxidative addition while the 3-bromo substituent remains intact, permitting orthogonal functionalization sequences [1]. The quantitative difference in reactivity is reflected in optimized reaction conditions: iodopyridines reach completion with shorter reaction times or under milder conditions compared to bromopyridines, which require more forcing parameters to achieve comparable conversion [2].
| Evidence Dimension | Relative reactivity in Pd-catalyzed carbonylative Suzuki coupling |
|---|---|
| Target Compound Data | Iodine at 4-position; bromine at 3-position |
| Comparator Or Baseline | Mono-iodopyridines vs mono-bromopyridines; 4-position vs 3-position reactivity |
| Quantified Difference | Reactivity order: Iodo > Bromo; Position order: 2- / 4- > 3- |
| Conditions | Pd-phosphane catalyst systems; CO pressure; carbonylative Suzuki-Miyaura coupling conditions |
Why This Matters
This differential reactivity is critical for synthetic route design: the C–I bond can be functionalized selectively in the presence of the C–Br bond, enabling stepwise construction of tri- and tetra-substituted pyridine cores without requiring protecting group strategies.
- [1] Couve-Bonnaire, S., Carpentier, J.-F., Mortreux, A., & Castanet, Y. (2003). Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids. Tetrahedron, 59(16), 2793–2799. View Source
- [2] Sharif, M., Shoaib, K., Ahmed, S., Reimann, S., Iqbal, J., Hashmi, M. A., Ayub, K., Yelibayeva, N., Ospanov, M., Turmukhanova, M. Z., Abilov, Z. A., & Langer, P. (2017). Synthesis of functionalised fluorinated pyridine derivatives by site-selective Suzuki-Miyaura cross-coupling reactions of halogenated pyridines. Zeitschrift für Naturforschung B, 72(4), 263–279. View Source
